molecular formula C18H20N2O6S B4304948 ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate

ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate

Cat. No. B4304948
M. Wt: 392.4 g/mol
InChI Key: ZUNOJGNCGZACEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate in lab experiments is that it is readily available and relatively easy to synthesize. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and limited information on its biochemical and physiological effects in humans.

Future Directions

Future research on Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate could focus on the following areas:
1. Elucidating the mechanism of action of this compound in humans.
2. Investigating the potential of this compound as a lead compound for the development of new drugs.
3. Exploring the use of this compound in the treatment of various inflammatory and pain-related conditions.
4. Investigating the potential of this compound as an anticancer agent.
5. Developing new synthetic routes for the production of this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry. This compound exhibits anti-inflammatory and analgesic properties and has been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate has potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-3-26-18(21)12-17(14-6-4-13(2)5-7-14)19-27(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,17,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNOJGNCGZACEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate
Reactant of Route 4
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate
Reactant of Route 5
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.